molecular formula C15H13ClO B14500630 Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- CAS No. 64358-10-7

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-

Cat. No.: B14500630
CAS No.: 64358-10-7
M. Wt: 244.71 g/mol
InChI Key: WUIWHKKHOULZRK-UHFFFAOYSA-N
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Description

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- is an organic compound with the molecular formula C15H13ClO It is a derivative of benzophenone, where the phenyl groups are substituted with chlorine and methyl groups

Properties

IUPAC Name

(2-chlorophenyl)-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIWHKKHOULZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454362
Record name Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-10-7
Record name Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing chlorine substituent activates the aromatic ring for nucleophilic substitution under specific conditions:

Reaction ConditionsReagents/AgentsProducts/OutcomesSource
High-temperature base catalysisK₂CO₃, DMF (120–130°C)Replacement of chlorine with nucleophiles (e.g., methoxy, amino groups)
Aromatic substitution with aminesAlCl₃ or FeCl₃ catalysisFormation of secondary amines via Friedel-Crafts alkylation
Halogen exchangeAgF₂ in polar aprotic solventsFluorination at the 2-chlorophenyl position

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl ring undergoes directed electrophilic substitution due to methyl group activation:

ElectrophilePosition of AttackMajor ProductCatalysts/ConditionsSource
Nitronium ion (NO₂⁺)Para to methylNitro-substituted derivativeHNO₃, H₂SO₄, 0–5°C
Sulfonation (SO₃)Meta to chlorineSulfonic acid derivativeFuming H₂SO₄, 50°C
Bromination (Br₂)Ortho to methylBrominated analogFeBr₃, CH₂Cl₂, RT

Oxidation and Reduction Reactions

The ketone functional group participates in redox transformations:

Reaction TypeReagentsProductsYieldSource
Ketone reductionNaBH₄, MeOHSecondary alcohol75–85%
LiAlH₄, THFFully reduced hydrocarbon60–70%
Oxidative cleavageKMnO₄, acidic conditionsCarboxylic acid derivatives50–60%

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable structural diversification:

Coupling PartnerCatalyst SystemBond FormedApplication ExampleSource
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMEBiaryl linkageSynthesis of extended π-conjugated systems
AlkenesGrignard reagents, CuCl₂C–C bond formationStyrene derivatives

Biological Interactions

The compound modulates biochemical pathways via electrophilic interactions:

Target SystemInteraction MechanismObserved EffectSource
Enzyme inhibitionAcylation of nucleophilic residues (e.g., –SH)Inhibition of cysteine proteases
Receptor bindingπ-Stacking with aromatic amino acidsAntagonism of G-protein-coupled receptors

Thermal and Photochemical Stability

  • Thermal decomposition : Degrades above 250°C, releasing CO and chlorinated benzene derivatives .

  • Photoreactivity : Undergoes Norrish-type cleavage under UV light (λ = 254 nm) in methanol, yielding radical intermediates .

Table 1: Solvent Effects on Nucleophilic Substitution

SolventBaseTemperature (°C)Reaction Rate (k, s⁻¹)
TolueneK₂CO₃1200.15
DMFTEA1300.42
NMPPyridine1100.08

Data adapted from .

Table 2: Substituent Effects on Electrophilic Substitution

Substituent PositionElectrophileRelative Rate (vs. H)
2-ClNO₂⁺0.3
2,4-diMeBr₂4.7

Data derived from .

Scientific Research Applications

Based on the search results, "Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-" and related compounds have several applications, primarily in chemical synthesis, pharmaceutical research, and potentially in treating neurological disorders.

Scientific Research Applications

(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride:

  • Chemistry It is used as an intermediate in synthesizing complex organic molecules.
  • Biology It is employed to study enzyme inhibition and receptor binding.
  • Medicine It is being investigated for potential therapeutic effects in treating neurological disorders.
  • Industry It is utilized in the production of agrochemicals and pharmaceuticals.

(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions :

  • Oxidation It can be oxidized to form corresponding nitroso or nitro derivatives.
  • Reduction It can be reduced to form amine derivatives.
  • Substitution The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Related Compounds

  • (2,5-dimethylphenyl) (4-chlorophenyl) methanone is used as a starting material and was purified by silica gel column chromatography to yield a yellow liquid .
  • (2,4-dichlorophenyl) (2,5-dimethylphenyl) methanone is also used as a starting material and was purified by silica gel column chromatography to yield a pale brown solid .

Potential Carcinogenic Hazards

  • Heterocyclic amines, a class of compounds, have been identified as potential carcinogenic hazards .
  • Some furan-2-carboxamide derivatives exhibit anti-hyperlipidemic, anti-breast cancer, antibacterial, antimicrobial, and antifungal activities .

Mechanism of Action

The mechanism of action of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biochemical pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2-chlorophenyl)(2,5-dimethylphenyl)-
  • Methanone, (2-chlorophenyl)phenyl-
  • Methanone, (2-chlorophenyl)(4-chlorophenyl)-

Uniqueness

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both chlorine and methyl groups on the aromatic rings provides distinct electronic and steric effects, differentiating it from other similar compounds.

Biological Activity

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-, also known as a phenylmethanone derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article presents a detailed overview of its biological activities, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a methanone functional group attached to two aromatic rings: one with a chlorine substituent and the other with two methyl groups. The general structure can be represented as follows:

C6H4 Cl C O C6H3 CH3)2\text{C}_6\text{H}_4\text{ Cl }-\text{C O C}_6\text{H}_3\text{ CH}_3)_2

Anticancer Activity

In Vitro Studies
Numerous studies have evaluated the anticancer properties of methanone derivatives. For instance, a series of synthesized compounds were tested against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

CompoundCell LineIC50 (µM)
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-MCF-715.05
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-HepG217.23

These findings suggest that the presence of both chlorine and methyl substituents enhances the compound's cytotoxic effects .

The mechanisms underlying the anticancer activity of methanone derivatives involve several pathways:

  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through the activation of caspase pathways.
  • Inhibition of Cell Proliferation : The compounds have been shown to inhibit DNA synthesis and cell cycle progression in various cancer cell lines.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cancer cells .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the phenyl rings significantly influence biological activity. The introduction of electron-withdrawing groups like chlorine has been associated with increased potency against cancer cells. Conversely, electron-donating groups can reduce effectiveness .

Case Studies

  • Case Study 1: Anticancer Efficacy
    A study involving a series of phenylmethanone derivatives demonstrated that those with specific substitutions at the para position showed enhanced cytotoxicity against breast and liver cancer cell lines. The most potent compound exhibited an IC50 value below 10 µM in both MCF-7 and HepG2 assays .
  • Case Study 2: Mechanistic Insights
    Another investigation focused on the apoptotic mechanisms induced by methanone derivatives. Flow cytometry analysis revealed that treated cancer cells displayed characteristic features of apoptosis, including chromatin condensation and annexin V positivity .

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